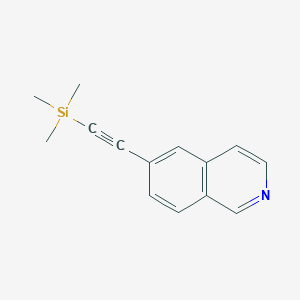

6-((Trimethylsilyl)ethynyl)isoquinoline

Description

Chemical Identity and Classification

This compound is formally classified as a substituted isoquinoline derivative bearing both organosilicon and alkyne functionalities. The compound is officially registered under Chemical Abstracts Service number 1105710-05-1, providing its unique chemical identifier within the global chemical database system. The molecular formula C14H15NSi accurately describes the atomic composition, consisting of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one silicon atom. This particular arrangement places the compound within the broader category of organosilicon heterocycles, specifically those containing nitrogen-bearing aromatic ring systems.

The systematic chemical nomenclature identifies this substance as this compound, indicating the precise positioning of the trimethylsilyl-protected ethynyl substituent at the sixth position of the isoquinoline ring system. The molecular weight of 225.36 daltons reflects the substantial contribution of the silicon-containing substituent to the overall molecular mass. The compound demonstrates the characteristic properties of isoquinoline derivatives while exhibiting enhanced synthetic utility through the presence of the protected alkyne functionality.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1105710-05-1 | |

| Molecular Formula | C14H15NSi | |

| Molecular Weight | 225.36 daltons | |

| Simplified Molecular Input Line Entry System | CSi(C)C#CC1=CC2=C(C=C1)C=NC=C2 | |

| Topological Polar Surface Area | 12.89 Ångstrom² | |

| Calculated LogP | 3.4637 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 0 |

Historical Context in Isoquinoline Chemistry

The historical development of isoquinoline chemistry traces its origins to the nineteenth century when isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This landmark discovery established isoquinoline as a fundamental heterocyclic compound and initiated extensive research into its derivatives and synthetic applications. Weissgerber subsequently developed a more efficient isolation method in 1914 by exploiting the basicity differences between isoquinoline and quinoline, enabling selective extraction from coal tar. These early investigations laid the foundation for understanding the chemical properties and potential applications of isoquinoline-based compounds.

The evolution of isoquinoline chemistry continued throughout the twentieth century with the development of various synthetic methodologies for constructing the isoquinoline framework. Classical synthetic approaches such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction provided reliable methods for accessing diversely substituted isoquinoline derivatives. These methodological advances enabled the systematic exploration of structure-activity relationships within the isoquinoline family and facilitated the development of pharmaceutically relevant compounds. The recognition of isoquinoline alkaloids in natural products, including papaverine and morphine, further emphasized the biological significance of this heterocyclic system.

The introduction of organosilicon chemistry in the latter half of the twentieth century opened new avenues for isoquinoline derivatization. The development of trimethylsilyl-protected alkyne chemistry provided chemists with powerful tools for selective functionalization and cross-coupling reactions. The combination of isoquinoline chemistry with organosilicon methodology represents a convergence of traditional heterocyclic chemistry with modern synthetic techniques, enabling the preparation of compounds such as this compound. This synthetic evolution reflects the ongoing advancement in chemical methodology and the continuous expansion of available molecular diversity within heterocyclic chemistry.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its unique combination of structural features and synthetic utility. The compound serves as a versatile intermediate in various chemical transformations, particularly those involving palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The presence of the trimethylsilyl-protected ethynyl group provides a masked alkyne functionality that can be selectively deprotected and utilized in subsequent coupling reactions, enabling the construction of complex molecular architectures. This synthetic versatility has made the compound valuable for medicinal chemistry applications where diverse molecular libraries are required for biological screening.

The significance of this compound extends to its role in click chemistry applications, where alkyne-containing building blocks serve as essential components for bioconjugation and materials science applications. The trimethylsilyl protection strategy allows for the controlled introduction of alkyne functionality under specific reaction conditions, providing chemists with precise control over synthetic sequences. Research has demonstrated that compounds containing the trimethylsilyl ethynyl motif can undergo efficient copper-catalyzed azide-alkyne cycloaddition reactions following deprotection, enabling the preparation of triazole-containing heterocycles. These transformations have found applications in drug discovery programs and chemical biology research.

The compound also contributes to the broader understanding of structure-activity relationships within isoquinoline-based pharmaceuticals. Historical research has established that isoquinoline derivatives exhibit diverse biological activities, including applications as anesthetics, antihypertensive agents, antiretroviral compounds, and vasodilators. The systematic modification of the isoquinoline framework through substitution at various positions enables researchers to optimize pharmacological properties and selectivity profiles. The specific substitution pattern present in this compound provides a unique platform for exploring the effects of alkyne-containing substituents on biological activity and molecular recognition.

Structural Overview and Molecular Characteristics

The molecular structure of this compound is characterized by the integration of three distinct structural elements: the isoquinoline heterocyclic core, the ethynyl linkage, and the trimethylsilyl protecting group. The isoquinoline framework consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system with ten π-electrons delocalized across the bicyclic structure. The nitrogen atom within the pyridine portion imparts basic character to the molecule, with isoquinoline demonstrating a pKa value of 5.14, making it a weak base capable of forming salts with strong acids. This electronic configuration influences both the reactivity and the molecular recognition properties of the compound.

The ethynyl substituent attached at the sixth position of the isoquinoline ring introduces a linear sp-hybridized carbon-carbon triple bond that extends the conjugated π-system and provides a site for further functionalization. The triple bond geometry creates a rigid linear arrangement that significantly influences the overall molecular shape and potential binding interactions. The positioning at the sixth carbon represents a meta relationship to the nitrogen atom, which affects the electronic distribution within the aromatic system and influences the reactivity of both the isoquinoline core and the alkyne functionality. The ethynyl group serves as both an electron-withdrawing substituent and a versatile synthetic handle for cross-coupling reactions.

The trimethylsilyl group functions as a protecting group for the terminal alkyne, preventing undesired reactions during synthetic transformations while maintaining the possibility for selective deprotection when required. The silicon atom adopts a tetrahedral geometry with three methyl groups and the ethynyl carbon, creating a bulky substituent that provides steric protection for the alkyne terminus. The silicon-carbon bond exhibits ionic character due to the electronegativity difference between silicon and carbon, making the trimethylsilyl group susceptible to removal under appropriate conditions. This protecting group strategy enables the controlled introduction and utilization of alkyne functionality in complex synthetic sequences.

Properties

IUPAC Name |

2-isoquinolin-6-ylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-14-11-15-8-6-13(14)10-12/h4-6,8,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOHUADOYDRLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728455 | |

| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105710-05-1 | |

| Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

This is the most common and efficient method to prepare 6-((Trimethylsilyl)ethynyl)isoquinoline derivatives. The general procedure involves coupling a 6-halogenated isoquinoline (usually 6-bromoisoquinoline) with trimethylsilylacetylene in the presence of a palladium catalyst, copper(I) iodide as a co-catalyst, and a base such as triethylamine.

- Catalyst: Pd(PPh3)2Cl2 or Pd(PPh3)4

- Co-catalyst: CuI

- Base: Triethylamine or diisopropylethylamine

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or triethylamine itself

- Temperature: Room temperature to reflux

- Time: Several hours (typically 12 h)

Example procedure (adapted from literature):

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 6-Bromoisoquinoline (1 equiv), TMS-acetylene (1.5 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (5 mol%), triethylamine solvent, RT to reflux, 12 h | Coupling to form this compound with yields up to 85-95% |

This method is well-documented for high efficiency and selectivity, providing the TMS-ethynyl derivative that can be further manipulated or deprotected as needed.

Preparation of the Isoquinoline Substrate

The isoquinoline core bearing a halogen at the 6-position is typically prepared by known synthetic routes such as:

- Pomeranz-Fritsch synthesis or other isoquinoline ring-forming methods.

- Selective halogenation at the 6-position using electrophilic aromatic substitution or directed metalation.

These precursors are essential for the subsequent Sonogashira coupling.

Alternative Alkynylation Approaches

While Sonogashira coupling is predominant, other methods include:

- Lithium acetylide addition to isoquinoline derivatives followed by silylation.

- Copper-catalyzed alkynylation under milder conditions.

However, these are less common for this specific compound due to lower yields or selectivity.

Research Findings and Data on Synthesis

Reaction Optimization and Yields

In related systems (e.g., benzoisoquinoline derivatives), optimization studies reveal:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | DMF | 80 | 16 | 27 | Low yield, possible decomposition |

| 2 | DMF | 120 | 16 | 6 | Yield decreases at higher temp |

| 3 | Butanol (t) | 80 | 16 | 55 | Moderate yield |

| 4 | Isopropanol | 80 | 16 | 75 | Improved yield |

| 5 | Ethanol | 78 | 16 | 92 | High yield |

| 6 | Methanol | 65 | 16 | 96 | Optimal yield |

These data, while from related isoquinoline derivatives, highlight the importance of solvent and temperature in optimizing yields for alkynylation reactions.

Mechanistic Insights

- The Sonogashira reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the copper acetylide formed in situ, and reductive elimination to form the C(sp2)-C(sp) bond.

- The trimethylsilyl group stabilizes the terminal alkyne and prevents polymerization or side reactions.

- Subsequent deprotection (if desired) can be achieved by fluoride sources (e.g., TBAF) to yield the terminal alkyne.

Example Synthetic Route Summary

| Step | Reactants | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Bromoisoquinoline + TMS-acetylene | Pd(PPh3)2Cl2, CuI, Et3N, RT-60°C, 12 h | This compound | 85-95 |

Additional Notes

- The TMS protecting group is crucial for handling and further functionalization.

- The compound can be used as a building block for further transformations, including cross-coupling or cyclization reactions.

- Advanced synthetic techniques such as microwave irradiation can be employed to enhance reaction rates and yields.

- Purification is generally achieved by column chromatography.

Chemical Reactions Analysis

6-((Trimethylsilyl)ethynyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the triple bond into a single or double bond, leading to different isoquinoline derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are various isoquinoline derivatives with potential biological activities .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a crucial precursor in the synthesis of complex organic molecules. It can be utilized in cross-coupling reactions, such as the Sonogashira reaction, which facilitates the formation of carbon-carbon bonds under mild conditions. The use of 6-((trimethylsilyl)ethynyl)isoquinoline allows for the functionalization of various aryl and heteroaryl systems, showcasing its broad substrate scope and functional group tolerance .

2.2 Synthesis of Natural Products

The compound has been employed in the synthesis of natural products and bioactive compounds. For example, it has been involved in the preparation of key intermediates that are integral to the development of pharmacologically active substances . Its ability to undergo multiple cross-coupling reactions enhances its utility in constructing complex molecular architectures found in natural products.

Medicinal Chemistry Applications

3.1 Development of Photosensitizers

This compound has been explored for its potential in photodynamic therapy (PDT). It is used to synthesize cationic photosensitizers that can selectively target cancer cells when activated by light. This application is particularly significant given the increasing interest in non-invasive cancer treatments .

3.2 Targeting Nuclear Receptors

Recent studies have indicated that isoquinoline derivatives, including those modified with trimethylsilyl groups, can interact with nuclear receptors such as the constitutive androstane receptor (CAR). These interactions can modulate gene expression related to drug metabolism and detoxification pathways, highlighting their potential as therapeutic agents or drug development tools .

Materials Science Applications

4.1 Photoresponsive Materials

The compound has been investigated for its role in creating photoresponsive materials. Its ability to undergo photochemical transformations makes it suitable for applications in optoelectronics and smart materials that respond to light stimuli .

4.2 Functionalized Polymers

This compound can also be integrated into polymer matrices to impart specific functionalities, such as enhanced thermal stability or photophysical properties. This integration is crucial for developing advanced materials with tailored characteristics for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-((Trimethylsilyl)ethynyl)isoquinoline involves its interaction with various molecular targets and pathways. For example, isoquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The trimethylsilyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Isoquinoline Derivatives

Biological Activity

6-((Trimethylsilyl)ethynyl)isoquinoline (TSEI) is a compound of interest within the isoquinoline family, characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety. Isoquinolines are known for their diverse biological activities, making TSEI a potential candidate for further research in medicinal chemistry and organic synthesis. This article explores the biological activity of TSEI, its chemical properties, and implications for future research.

TSEI features a unique combination of functional groups that may influence its reactivity and biological activity:

- Isoquinoline Core : A bicyclic aromatic structure with a nitrogen atom, known for various biological activities.

- Ethynyl Group (C≡CH) : Enhances the compound's ability to participate in coupling reactions, potentially leading to the synthesis of more complex molecules.

- Trimethylsilyl Group (Si(CH₃)₃) : Increases solubility and reactivity, facilitating its use as an intermediate in organic synthesis.

Structure-Activity Relationship (SAR)

Research on related isoquinoline derivatives has highlighted key aspects of SAR that may apply to TSEI:

- Positioning of Substituents : Substituents at the 6- and 7-positions of isoquinoline significantly affect biological activity. For instance, substituents that are too bulky can diminish activity, while smaller groups may enhance it .

| Compound | Position | Activity Level |

|---|---|---|

| Ethoxy at 6 | 6-position | High |

| Ethoxy at 7 | 7-position | Low |

| Both Ethoxy at 6 & 7 | 6 & 7 positions | Moderate |

Case Studies

Although specific studies on TSEI are scarce, related compounds have shown promising results:

- Isoquinoline Derivatives : Research indicates that modifications at the 6-position can lead to increased potency against certain biological targets. For example, compounds with ethoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

- Alkyne Reactions : The ethynyl group in TSEI allows for participation in various coupling reactions (e.g., Sonogashira coupling), which are essential in developing biologically active compounds.

Potential Applications

Given its structure and reactivity, TSEI could be explored for several applications:

- Drug Development : As an intermediate in synthesizing novel pharmaceuticals with improved efficacy and selectivity.

- Material Science : Utilized in creating functional materials with unique electronic properties due to its conjugated system.

Q & A

Q. What are the common synthetic routes for preparing 6-((Trimethylsilyl)ethynyl)isoquinoline?

The synthesis of isoquinoline derivatives often involves silver-catalyzed cyclization of precursors like 2-alkynyl benzylimines or azides. For this compound, a stepwise approach is recommended:

- Step 1 : Construct the isoquinoline core via silver-catalyzed intramolecular cyclization of 2-alkynyl benzaldehyde derivatives (e.g., benzylimines or hydrazones) under mild conditions to avoid decomposition of sensitive functional groups .

- Step 2 : Introduce the trimethylsilyl ethynyl group via Sonogashira coupling or nucleophilic substitution, depending on the reactivity of the intermediate. Key parameters include solvent choice (e.g., THF or CHCl₃), temperature control (0–25°C), and catalyst loading (5–10 mol% AgNO₃) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : To confirm the structure, particularly the trimethylsilyl (δ ~0.1–0.3 ppm for Si(CH₃)₃) and ethynyl (δ ~70–100 ppm for sp-hybridized carbons) groups .

- IR Spectroscopy : Identify alkyne stretches (~2100–2260 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives under silver-catalyzed conditions?

- Catalyst Screening : Test Ag(I) salts (e.g., AgOTf, AgNO₃) for improved cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) may enhance solubility of intermediates but could promote side reactions; non-polar solvents (e.g., CHCl₃) favor cyclization .

- Temperature Control : Lower temperatures (0–10°C) minimize decomposition of the ethynyl group.

- Additives : Triethylamine (TEA) or molecular sieves can scavenge moisture, critical for moisture-sensitive trimethylsilyl groups .

Q. How should contradictory data in the characterization of this compound derivatives be analyzed and resolved?

- Case Example : If NMR shows unexpected peaks, perform:

- Repeat Experiments : Confirm reproducibility.

- 2D NMR (COSY, HSQC) : Assign ambiguous signals and detect impurities.

- X-ray Crystallography : Resolve structural ambiguities (if crystalline material is available).

- Computational Modeling : Compare predicted vs. observed chemical shifts using DFT .

- Statistical Analysis : Use χ² tests to evaluate discrepancies in replicate HPLC purity data .

Q. What are the key considerations in designing a kinetic study for the cyclization step in synthesizing this compound?

- Sampling Intervals : Quench aliquots at 5–10-minute intervals to track reaction progress.

- Analytical Tools : Use TLC or in-situ IR to monitor intermediate formation.

- Variable Control : Maintain constant temperature (±1°C) and agitation speed.

- Rate Law Determination : Fit data to pseudo-first-order kinetics if catalyst is in excess .

Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic effects of the trimethylsilyl ethynyl group on isoquinoline reactivity?

- DFT Calculations : Optimize the geometry of this compound and compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- NMR Chemical Shift Prediction : Compare experimental 13C shifts with GIAO-DFT results to validate electron-withdrawing/donating effects of the substituent.

- Reactivity Simulations : Model transition states for cyclization or coupling reactions to explain regioselectivity .

Data Presentation and Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.